N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Description
N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide (CAS: 1190250-41-9) is a synthetic organic compound with the molecular formula C₁₇H₂₀N₂O₄ and a molecular weight of 316.35 g/mol. Its structure comprises a cyclohepta[d][1,2]oxazole core fused to a tetrahydrocycloheptane ring, linked via a carboxamide group to a 3,5-dimethoxyphenyl substituent .
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-21-12-8-11(9-13(10-12)22-2)18-17(20)16-14-6-4-3-5-7-15(14)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20) |
InChI Key |
SVLVLZXXSKKDQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=NOC3=C2CCCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate oxazole ring through a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using specific catalysts
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as metal-free catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce reduced heterocyclic compounds .
Scientific Research Applications
Antidepressant Activity
Research indicates that this compound exhibits antidepressant-like effects in animal models. Studies have shown that compounds with similar structures can modulate neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation.
Neuroprotective Effects
The neuroprotective properties of N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide have been investigated in the context of neurodegenerative diseases. Its ability to inhibit oxidative stress and reduce neuroinflammation suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:
- Case Study : In vitro studies demonstrated that the compound effectively reduced viability in breast cancer cell lines by inducing apoptosis via the mitochondrial pathway.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies suggest it has favorable absorption characteristics and a moderate half-life that may allow for effective dosing regimens.
Safety Profile
Toxicological assessments indicate that this compound exhibits low toxicity in preclinical models. However, further studies are needed to fully understand its safety profile in long-term use.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Parameter | Target Compound | Compound 5{3,1} | Compound 5{3,2} |
|---|---|---|---|
| Core Structure | Cyclohepta[d][1,2]oxazole fused with tetrahydrocycloheptane | Spiro[4.5]decane-6,8-dione (triazaspiro system) | Spiro[4.5]decane-6,8-dione (triazaspiro system) |
| Key Substituents | 3,5-dimethoxyphenyl (carboxamide-linked) | 3,5-dimethoxyphenyl (spiro-linked), ethyl group at N7 | 3,5-dimethoxyphenyl (spiro-linked), phenethyl group at N7 |
| Molecular Formula | C₁₇H₂₀N₂O₄ | C₁₈H₂₅N₃O₄ | C₂₄H₂₉N₃O₄ |
| Molecular Weight (g/mol) | 316.35 | 348.41 | 424.51 |
| Functional Groups | Oxazole, carboxamide, methoxy | Lactam (dione), methoxy, tertiary amine | Lactam (dione), methoxy, tertiary amine, phenethyl |
Key Observations :
Core Heterocycles: The target compound features an oxazole ring, an aromatic heterocycle known for metabolic stability and π-π stacking interactions. In contrast, Compounds 5{3,1} and 5{3,2} contain a triazaspiro[4.5]decane-6,8-dione core, which introduces rigidity and hydrogen-bonding capability via lactam groups .
Substituent Effects :
- All three compounds share the 3,5-dimethoxyphenyl group, suggesting a common strategy to optimize hydrophobic interactions or binding to aromatic pockets in biological targets.
- The phenethyl group in Compound 5{3,2} increases lipophilicity (logP) and molecular weight relative to the ethyl-substituted 5{3,1}, which could enhance membrane permeability but reduce aqueous solubility .
Key Observations :
- The synthesis of spiro derivatives (5{3,1/2}) yields moderately pure products (68–90%), with lower yields likely due to the complexity of forming spirocyclic systems .
- No synthetic data is available for the target compound, but its simpler fused-ring system (vs. spiro) may allow for more efficient synthesis if optimized.
Biological Activity
N-(3,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 320.39 g/mol. Its unique structure features a cycloheptane ring fused with an oxazole moiety and substituted with a dimethoxyphenyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It exhibits affinity for certain receptors that mediate cellular signaling pathways related to inflammation and cancer.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA and interfere with replication processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Studies and Research Findings
-
Antitumor Activity
- A study evaluated the antitumor effects of the compound in vitro using several cancer cell lines (MCF-7 for breast cancer and A549 for lung cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects
- In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential as an anti-inflammatory agent.
-
Neuroprotective Properties
- Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced markers of apoptosis (caspase-3 activation), suggesting neuroprotective capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
